Glucosylgentiopicroside

Übersicht

Beschreibung

Glucosylgentiopicroside (GPS) is a secoiridoid glycoside that has been isolated from Gentiana rigescens Franch, a traditional Chinese medicine . It is known for its anti-aging properties . It is also found in the roots of G. straminea and has been shown to suppress N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation .

Wissenschaftliche Forschungsanwendungen

Pharmacognosy

6’-O-beta-D-Glucosylgentiopicroside is a secoiridoid isolated from Gentiana asclepiadea . Secoiridoids are a class of bioactive compounds that are commonly found in plants and have various pharmacological properties.

Antioxidant Activity

6’-O-beta-D-Glucosylgentiopicroside has been identified as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Properties

This compound has been found to suppress N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation . This suggests that it may have anti-inflammatory properties, as superoxide generation is a key part of the inflammatory response.

Potential Role in Respiratory Health

Research has indicated that 6’-O-beta-D-Glucosylgentiopicroside may play a role in attenuating TNF-α induced pulmonary inflammation in A549 cells . This suggests potential applications in the treatment or management of respiratory conditions.

Metabolic Enzyme/Protease Reactive Oxygen Species

6’-O-beta-D-Glucosylgentiopicroside has been associated with metabolic enzyme/protease reactive oxygen species . This suggests that it may have a role in metabolic processes and could potentially influence the activity of proteases, enzymes that break down proteins.

Immunology

Given its antioxidant and anti-inflammatory properties, 6’-O-beta-D-Glucosylgentiopicroside may also have implications in immunology . By modulating the body’s response to inflammation and oxidative stress, it could potentially influence immune function.

Wirkmechanismus

Target of Action

6’-O-beta-D-Glucosylgentiopicroside, a secoiridoid isolated from the roots of G. straminea , primarily targets the N-formyl-methionyl-leucyl-phenylalanine (fMLP) . fMLP is a chemotactic peptide that plays a crucial role in the immune response by inducing the generation of superoxide anions in phagocytes .

Mode of Action

The compound interacts with its target, fMLP, by strongly suppressing the fMLP-induced generation of superoxide anions . This interaction results in a decrease in the oxidative stress response, which can have various downstream effects on cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by 6’-O-beta-D-Glucosylgentiopicroside is the reactive oxygen species (ROS) pathway . By suppressing the generation of superoxide anions, the compound reduces the overall level of ROS in the cell . This can have downstream effects on various cellular processes, including inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 6’-O-beta-D-Glucosylgentiopicroside’s action primarily involve the reduction of oxidative stress . By suppressing the generation of superoxide anions, the compound can reduce the overall level of ROS in the cell . This can lead to a decrease in oxidative damage to cellular components, potentially protecting the cell from various forms of stress .

Action Environment

The action, efficacy, and stability of 6’-O-beta-D-Glucosylgentiopicroside can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity

Zukünftige Richtungen

Eigenschaften

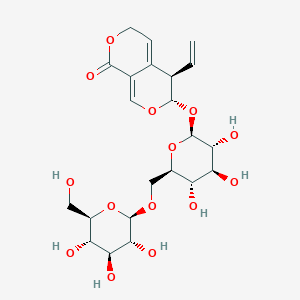

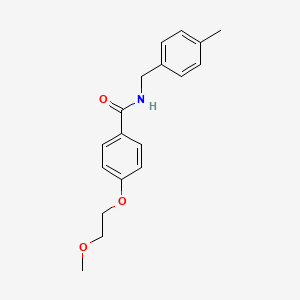

IUPAC Name |

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERNCPGDRADLCG-KEXDUYRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302205 | |

| Record name | 6′-O-β-D-Glucosylgentiopicroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-O-beta-D-Glucosylgentiopicroside | |

CAS RN |

115713-06-9 | |

| Record name | 6′-O-β-D-Glucosylgentiopicroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115713-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6′-O-β-D-Glucosylgentiopicroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is glucosylgentiopicroside and where is it found?

A1: Glucosylgentiopicroside (6′-O-β-D-glucosylgentiopicroside) is a secoiridoid glucoside primarily found in the roots of several Gentiana species. These species are used in traditional Chinese medicine for various ailments. [, , , ]

Q2: How can I differentiate between different Gentiana species based on their chemical composition?

A3: Research has shown that High-Performance Liquid Chromatography (HPLC) fingerprint analysis coupled with chemometric techniques like Principal Component Analysis (PCA) can effectively differentiate between four Gentiana species (Gentiana macrophylla Pall., Gentiana crassicaulis Duthie ex Burk., Gentiana straminea Maxim., and Gentiana dahurica Fisch.) and their common adulterants. This approach leverages the unique chemical profiles, particularly the variation in critical markers like glucosylgentiopicroside, to distinguish between the species. []

Q3: Has glucosylgentiopicroside been isolated and characterized from any specific Gentiana species?

A4: Yes, glucosylgentiopicroside has been successfully isolated and identified in Gentiana macrophylla Pall. [, , ] and Gentiana straminea Maxim. []

Q4: What analytical techniques are commonly employed for the identification and quantification of glucosylgentiopicroside?

A4: Various analytical techniques are utilized for the characterization and quantification of glucosylgentiopicroside. These include:

- HPLC coupled with Photodiode Array Detection (HPLC-DAD): This method is employed for establishing fingerprints and quantifying glucosylgentiopicroside in plant extracts. [, ]

- LC coupled with Electrostatic Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-MS/MS): This technique aids in identifying and confirming the structure of glucosylgentiopicroside and other compounds present in Gentiana species. []

- Single Standard to Determine Multi-Components (SSDMC) method: This approach, often used in conjunction with HPLC, allows for the simultaneous quantification of multiple critical markers, including glucosylgentiopicroside, using a single reference standard. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-3-[(2-phenoxyacetyl)amino]phenyl]propanamide](/img/no-structure.png)

![N-[4-(benzoylamino)-3-methylphenyl]isonicotinamide](/img/structure/B1179676.png)

![N-[2-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179681.png)